molecular formula C18H16Cl2N2O2 B12204933 Piperazine-1,4-diylbis[(2-chlorophenyl)methanone] CAS No. 13754-35-3

Piperazine-1,4-diylbis[(2-chlorophenyl)methanone]

Cat. No.: B12204933
CAS No.: 13754-35-3
M. Wt: 363.2 g/mol
InChI Key: FMVGYZXYYDCOQN-UHFFFAOYSA-N
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Description

Piperazine, 1,4-bis(2-chlorobenzoyl)- (9CI) is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two 2-chlorobenzoyl groups attached to the piperazine ring, making it a unique and valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1,4-bis(2-chlorobenzoyl)- typically involves the reaction of piperazine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization and chromatography to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,4-bis(2-chlorobenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Piperazine, 1,4-bis(2-chlorobenzoyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Piperazine, 1,4-bis(2-chlorobenzoyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine
  • 1,4-Bis(5-chloro-2-methoxybenzoyl)piperazine
  • 1,4-Bis(5-chloro-2-ethoxybenzoyl)piperazine
  • 1,4-Bis[5-chloro-2-(methylsulfanyl)benzoyl]piperazine

Uniqueness

Piperazine, 1,4-bis(2-chlorobenzoyl)- is unique due to the presence of two 2-chlorobenzoyl groups, which impart specific chemical and biological properties. This makes it distinct from other piperazine derivatives that may have different substituents or functional groups .

Properties

CAS No.

13754-35-3

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

[4-(2-chlorobenzoyl)piperazin-1-yl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C18H16Cl2N2O2/c19-15-7-3-1-5-13(15)17(23)21-9-11-22(12-10-21)18(24)14-6-2-4-8-16(14)20/h1-8H,9-12H2

InChI Key

FMVGYZXYYDCOQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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